molecular formula C9H4Cl2N2O4 B5874578 3-(2,4-dichloro-5-nitrophenyl)-5(4H)-isoxazolone

3-(2,4-dichloro-5-nitrophenyl)-5(4H)-isoxazolone

Cat. No.: B5874578
M. Wt: 275.04 g/mol
InChI Key: RHACGEWPTIRGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dichloro-5-nitrophenyl)-5(4H)-isoxazolone, commonly known as DCNI, is a chemical compound with a molecular formula of C9H3Cl2N3O4. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties. DCNI is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism of Action

DCNI exerts its inhibitory effects on enzymes by binding to their active sites. It forms covalent bonds with the amino acid residues in the active site, thereby preventing the enzyme from carrying out its normal function. This mechanism of action has been extensively studied and has provided valuable insights into the structure and function of enzymes.
Biochemical and Physiological Effects:
DCNI has been shown to have a wide range of biochemical and physiological effects. In addition to its enzyme inhibitory properties, DCNI has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DCNI has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive, making it an attractive option for researchers with limited budgets. However, DCNI has some limitations, including its potential toxicity and the need for caution when handling the compound.

Future Directions

There are several potential future directions for research involving DCNI. One area of interest is the development of DCNI-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the study of DCNI's effects on other enzymes and its potential applications in other fields, such as agriculture and food science. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCNI and its potential as a therapeutic agent.

Synthesis Methods

DCNI can be synthesized through a multi-step process that involves the reaction of 2,4-dichloro-5-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product, DCNI. This synthesis method has been widely used in laboratories to produce DCNI in large quantities.

Scientific Research Applications

DCNI has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. DCNI has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of uric acid. These properties make DCNI a valuable tool in the study of enzyme inhibition and its role in various physiological processes.

Properties

IUPAC Name

3-(2,4-dichloro-5-nitrophenyl)-4H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O4/c10-5-2-6(11)8(13(15)16)1-4(5)7-3-9(14)17-12-7/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHACGEWPTIRGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.